Defensin D6
Description
Defensins are a family of cysteine-rich antimicrobial peptides that play critical roles in innate immunity across plants, animals, and fungi. They are characterized by a conserved β-sheet structure stabilized by three to six disulfide bonds, enabling them to disrupt microbial membranes or interact with intracellular targets . For clarity, this article focuses on defensins broadly and compares functionally or structurally similar compounds.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIFSNMYXRTPAGYFRGPXGYXXN |
Origin of Product |
United States |
Chemical Reactions Analysis
Self-Assembly and Fibril Formation
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Mechanism: HD6 binds to bacterial surface proteins and undergoes self-assembly, forming fibrils and nanonets that entrap bacteria . This process relies on histidine-27 and is consistent with X-ray crystallography data .
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In vivo Activity : The self-assembly mechanism occurs in vivo, highlighting HD6's role in protecting the small intestine against diverse enteric pathogens .
HD6 Self-Association
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Binding studies: HD6 self-association increases progressively over multiple cycles, as shown through biosensor experiments using immobilized HD6 . Unlike other α-defensins like HD5, which form dimers rapidly and reversibly, HD6 forms higher-order structures with slower association and dissociation kinetics .
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Role of Histidine-27: Histidine-27 is crucial for HD6 self-association. Mutants such as H27W-HD6 and H27A-HD6 show minimal self-association compared to wild-type HD6 .
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Progressive Assembly: HD6 binding to target proteins creates anchoring sites for progressive self-assembly. Even low-level binding initiates the formation of extended HD6 structures .
HD6 Tetramerization
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Tetramer Formation: HD6 monomers associate into dimers, which then form stable tetramers. These tetramers are the repeating units of elongated HD6 structures .
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Inter-dimer Interactions: Tetramerization is mediated by extensive reciprocal inter-dimer interactions, including electrostatic interactions between the His27 imidazole side chain and the C-terminal carboxyl group of Leu32 . The molecular surface buried within the HD6 tetramer is approximately 760 Å2 per monomer, indicating significant interaction .
Propeptide Processing and Activation
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ProHD6 Inactive State: HD6 is stored in Paneth cell granules as an 81-residue propeptide (proHD6). This propeptide does not form oligomers, agglutinate bacteria, or prevent bacterial invasion .
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Trypsin Activation: Trypsin, also present in Paneth cell granules, cleaves proHD6 to release the mature 32-residue HD6 peptide, thereby activating its self-assembly and innate immune functions .
Functional Studies and Virulence Suppression
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Broad Spectrum Activity: HD6 blocks bacterial invasion by both Gram-negative and Gram-positive gastrointestinal pathogens .
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Candida albicans Inhibition: HD6 suppresses virulence traits of Candida albicans, inhibiting biofilm formation. This suggests HD6 contributes to intestinal homeostasis by maintaining C. albicans in its commensal state .
Defensin Mimetics and Lipid II Binding
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Lipid II as Target: Defensin mimetics have been developed as novel antibiotics targeting Lipid II, a key bacterial cell wall precursor .
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Molecular Basis for Binding: In silico analyses have identified compounds mimicking the interactions between defensins and Lipid II . These compounds interact specifically with the N-acetyl muramic acid moiety and isoprenyl tail of Lipid II, disrupting cell wall synthesis .
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Surface Plasmon Resonance: Surface Plasmon Resonance binding experiments confirm the interaction of defensin mimetics with Lipid II .
Comparison with Similar Compounds
Structural and Functional Comparison of Defensins
Plant Defensins
- Petunia hybrida Defensin 1 (PhD1) : Contains five disulfide bonds, a rare feature among plant defensins. It exhibits antifungal activity by targeting fungal membrane lipids .
- NsD7: Binds phosphatidylinositol 4,5-bisphosphate (PIP2) to form lipid-dependent oligomers. This interaction modulates its antifungal efficacy and membrane disruption mechanisms .
Mammalian Defensins
- Human β-Defensin 2 (hBD2) : A three-disulfide-bond peptide with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. It also recruits immune cells via chemokine receptor interactions .
- α-Defensin 5 (HD5) : Produced in Paneth cells, HD5 neutralizes pathogens in the gut lumen and enhances adaptive immune responses .
Fungal and Arthropod Defensins
- Psd2 : Selectively targets fungal membranes enriched in glucosylceramide and ergosterol, inhibiting Aspergillus nidulans biofilm formation without harming mammalian cells .
- BmKDfsin4 (Scorpion Defensin): A dual-function peptide with antimicrobial and potassium channel-blocking activities, suggesting evolutionary adaptation for venom toxicity .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Attributes of Defensins
Research Findings and Mechanistic Insights
- Plant vs. Mammalian Defensins: Plant defensins like PhD1 and NsD7 rely on lipid interactions for antifungal activity, whereas mammalian defensins (e.g., hBD2) often combine membrane disruption with immunomodulation .
- Selectivity of Psd2 : Psd2’s specificity for fungal membrane components makes it a promising therapeutic candidate, avoiding off-target effects in humans .
- Evolution of Dual-Function Peptides: BmKDfsin4’s dual roles highlight how defensins in venomous species evolve to serve both antimicrobial and predatory functions .
Contradictions and Knowledge Gaps
- Structural Variability : The number of disulfide bonds (3–6) correlates with functional diversity, but the exact role of these bonds in lipid selectivity remains unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
